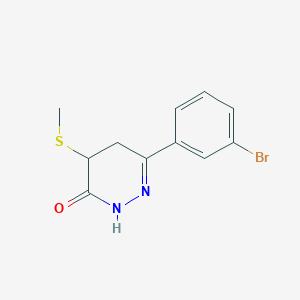
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromophenyl group and a methylsulfanyl group attached to a dihydropyridazinone ring
Preparation Methods
The synthesis of 6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-bromobenzaldehyde with thioacetamide to form an intermediate, which is then cyclized to produce the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group and the methylsulfanyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:
6-(3-Chlorophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which can influence its chemical properties and applications.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the substituents on the pyridazinone ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
88541-66-6 |
|---|---|
Molecular Formula |
C11H11BrN2OS |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-methylsulfanyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-10-6-9(13-14-11(10)15)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,14,15) |
InChI Key |
AIVUXIVFISWMOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(=NNC1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















